molecular formula C17H21BrN4O4S B1200731 5-Br-Paps CAS No. 81608-06-2

5-Br-Paps

Cat. No.: B1200731
CAS No.: 81608-06-2
M. Wt: 457.3 g/mol
InChI Key: BZRWWAYVITZYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Br-Paps is a complex organic compound that features a pyridylazo group and a bromine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Br-Paps typically involves multi-step organic reactions The process may start with the bromination of a pyridine derivative, followed by azo coupling with a phenol derivative

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Br-Paps can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in analytical chemistry for detecting metal ions.

    Biology: Potential use in studying enzyme interactions and protein labeling.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Br-Paps involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the bromine atom and phenol group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol
  • 2-(5-Iodo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol

Uniqueness

5-Br-Paps is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different halogen atoms. This uniqueness can affect its applications and effectiveness in various research and industrial contexts.

Properties

CAS No.

81608-06-2

Molecular Formula

C17H21BrN4O4S

Molecular Weight

457.3 g/mol

IUPAC Name

3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-hydroxy-N-propylanilino]propane-1-sulfonic acid

InChI

InChI=1S/C17H21BrN4O4S/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26)

InChI Key

BZRWWAYVITZYRZ-UHFFFAOYSA-N

SMILES

CCCN(CCCS(=O)(=O)O)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O

Canonical SMILES

CCCN(CCCS(=O)(=O)O)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O

Synonyms

2-(5-bromo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol
5-Br-PAPS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.